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Compound of Interest

5-Methylthiophene-3-carboxylic
Compound Name: o
aci

Cat. No.: B102785

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 5-Methylthiophene-3-carboxylic acid, a key
heterocyclic building block in medicinal chemistry and materials science. It covers its
physicochemical and spectroscopic properties, synthesis, and reactivity, with a focus on its
application in the development of biologically active molecules.

Core Properties

5-Methylthiophene-3-carboxylic acid is a solid, sulfur-containing heterocyclic compound. Its
structure, featuring both a carboxylic acid and a methyl group on a thiophene ring, provides two
distinct points for chemical modification, making it a versatile scaffold in organic synthesis.

Physicochemical Data

The fundamental properties of 5-Methylthiophene-3-carboxylic acid are summarized below.
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Property Value Reference
CAS Number 19156-50-4

Molecular Formula CeHe02S

Molecular Weight 142.18 g/mol

Form Solid

SMILES Cclcc(c(s1)C(=0)0)

InChi Key VFORWJLUXKGLAH-

UHFFFAOYSA-N

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 5-
Methylthiophene-3-carboxylic acid. The expected characteristic signals are detailed below.
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Spectroscopy
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Synthesis and Reactivity

The synthesis of 5-Methylthiophene-3-carboxylic acid can be achieved through various

synthetic routes, often involving the hydrolysis of its corresponding ester, which can be

prepared via multi-component reactions.

Methyl 5-Methylthiophene-
3-carboxylate

Acidification
(e.g., HCI)

Reacts with Base Hydrolysis

(e.g., NaOH, H20/EtOH)
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Yields 5-Methylthiophene-

3-carboxylic acid
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A generalized workflow for the synthesis of the target acid.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines a general procedure for obtaining 5-Methylthiophene-3-carboxylic acid
from its methyl or ethyl ester precursor.[5][6]

Materials:

Methyl or Ethyl 5-methylthiophene-3-carboxylate (1.0 equiv.)

Sodium Hydroxide (NaOH) (2.5 equiv.)[5]

Ethanol (EtOH) and Water (H20)[5]

Hydrochloric Acid (HCI), dilute solution

Ethyl Acetate (EtOAC)

Anhydrous Sodium Sulfate (Na2S0a4)

Procedure:

Dissolve the starting ester (1.0 equiv.) in a mixture of ethanol and water.[6]
e Add sodium hydroxide (2.5 equiv.) to the solution.[5]

e Heat the mixture at 50°C or to reflux and stir for 40 minutes to several hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).[5][6]

e Once the reaction is complete, cool the mixture to room temperature.[5]
+ Remove the ethanol under reduced pressure.

e Add ethyl acetate to the agueous residue and transfer to a separatory funnel. Pour dilute
hydrochloric acid into the flask to acidify the mixture.[5]

o Separate the organic phase, and wash it with saturated NaCl solution.[5]
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» Dry the organic phase over anhydrous Na=SOa4, filter, and concentrate the solvent under
reduced pressure to obtain the crude product.[5]

 Purify the crude product by recrystallization or column chromatography if necessary.

Application as a Heterocyclic Building Block

5-Methylthiophene-3-carboxylic acid is a valuable building block for creating more complex
molecules, primarily through reactions involving its carboxylic acid group. Amide bond
formation is one of the most common and significant transformations in medicinal chemistry.[7]

[8]

Amide Coupling Reactions

The carboxylic acid moiety can be "activated" to react with primary or secondary amines,
forming a stable amide bond. This is a cornerstone reaction for synthesizing libraries of
compounds for drug discovery.[7][9]

Reactants

5-Methylthiophene-
3-carboxylic acid

Primary or Secondary
Amine (R-NH32)

Coupling Agent Resulting Amide
(e.g., HATU, EDCI) Derivative

Base Assists

(e.g., DIPEA)

Click to download full resolution via product page

General scheme for amide synthesis from the target acid.
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Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a standard procedure for forming an amide bond between 5-
Methylthiophene-3-carboxylic acid and a representative amine using HATU as a coupling
agent.[8]

Materials:

» 5-Methylthiophene-3-carboxylic acid (1.0 equiv.)

e Desired amine (1.2 equiv.)

o HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.0 equiv.)[8]
e N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)[8]

e N,N-Dimethylformamide (DMF), anhydrous

o Ethyl Acetate (EtOAc) and Water

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve 5-Methylthiophene-3-
carboxylic acid (1.0 equiv.) in anhydrous DMF.

e Add HATU (1.0 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at
room temperature. This forms the activated ester intermediate.[8]

e Add the desired amine (1.2 equiv.) to the reaction mixture.

« Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can
vary from a few hours to overnight.

e Upon completion, quench the reaction by adding water.

o Extract the aqueous phase with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.
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 Purify the crude amide product using column chromatography on silica gel.

Biological Activity of Thiophene-3-Carboxylic Acid
Derivatives

Thiophene-based structures are prevalent in medicinal chemistry due to their wide range of
biological activities.[10] Derivatives of thiophene-3-carboxylic acid have been investigated for
various therapeutic applications, including anticancer and anti-inflammatory roles.[11]

Anticancer Activity

Numerous studies have demonstrated the potential of thiophene derivatives as anticancer
agents against various cancer cell lines.[10] The biological activity is typically quantified by the
half-maximal inhibitory concentration (ICso), which represents the concentration of a drug that
is required for 50% inhibition in vitro.

Compound )
Cancer Cell Line ICs0 (M)
Class/Reference
Benzol[b]thiophene-3-
) MDA-MB-231 (Breast) >10
carboxamide (a6)[5]
Benzo[b]thiophene-3-
) MDA-MB-231 (Breast) 1.34
carboxamide (a19)[5]
2-Aminothiophene-3-carboxylic )
A2780 (Ovarian) 12 +0.17

acid ester (Compound 15b)[10]

2-Aminothiophene-3-carboxylic
) HCT116 (Colon) 3.20+0.12
acid ester (Compound 16€)[10]

Note: The data presented are for structurally related thiophene derivatives to illustrate the
potential of the scaffold. Direct comparison of ICso values should be made with caution due to
variations in experimental conditions.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_5_Aminothiophene_3_carboxylic_Acid_Derivatives.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/role-thiophene-3-carboxylic-acid-novel-cancer-therapies-sv
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_5_Aminothiophene_3_carboxylic_Acid_Derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11391881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11391881/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_5_Aminothiophene_3_carboxylic_Acid_Derivatives.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_5_Aminothiophene_3_carboxylic_Acid_Derivatives.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Biological_Activity_of_5_Aminothiophene_3_carboxylic_Acid_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as
an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.[12]
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Workflow of an in vitro cytotoxicity (MTT) assay.

Materials:

¢ Cancer cell line of interest

e Cell culture medium and serum

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.benchchem.com/product/b102785?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

96-well tissue culture plates
Thiophene derivative test compounds, dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in
PBS)[12]

Solubilization solution (e.g., detergent reagent or DMSO)[13]

Procedure:

Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) in
100 pL of culture medium.[13]

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO3) for 24 hours to allow
for cell attachment.

Prepare serial dilutions of the test compounds in culture medium and add them to the wells.
Include control wells with medium only (blank) and cells with vehicle (DMSO) but no
compound.

Incubate the plates for the desired exposure time (e.g., 48-72 hours).

Add 10 pL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an
additional 2-4 hours, until a purple precipitate is visible.[13]

Add 100 pL of the solubilization solution to each well to dissolve the formazan crystals.[13]
[14]

Leave the plate at room temperature in the dark for at least 2 hours, or until all crystals are
dissolved.[13]

Measure the absorbance of each well using a microplate reader at a wavelength between
550 and 600 nm.

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot
the results to determine the ICso value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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